

assessing the stability of Methyl 1-Boc-azetidine-3-carboxylate under various conditions

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Compound of Interest

Compound Name: Methyl 1-Boc-azetidine-3-carboxylate

Cat. No.: B1461759

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A Comparative Guide to the Stability of Methyl 1-Boc-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of **Methyl 1-Boc-azetidine-3-carboxylate** under various chemical conditions. In drug discovery and development, understanding the chemical stability of building blocks is paramount for ensuring the integrity, shelf-life, and safety of synthesized compounds. This document compares the stability of **Methyl 1-Boc-azetidine-3-carboxylate** with structurally related alternatives, offering insights into its degradation pathways and providing detailed experimental protocols for stability assessment.

The stability of **Methyl 1-Boc-azetidine-3-carboxylate** is influenced by its three main structural components: the strained four-membered azetidine ring, the acid-labile tert-butyloxycarbonyl (Boc) protecting group, and the hydrolytically susceptible methyl ester. The inherent ring strain of the azetidine scaffold makes it more reactive compared to its five- and six-membered counterparts, pyrrolidine and piperidine, respectively, though it is more stable than the highly strained three-membered aziridine ring.^{[1][2]}

Comparative Stability Analysis

To contextualize the stability of **Methyl 1-Boc-azetidine-3-carboxylate**, we compare it with three relevant alternatives:

- Ethyl 1-Boc-azetidine-3-carboxylate: To evaluate the influence of the ester group.
- Methyl 1-Boc-pyrrolidine-3-carboxylate: To compare the effect of ring strain (azetidine vs. the less strained pyrrolidine).
- 1-Boc-azetidine-3-carboxylic acid: To assess the impact of replacing the methyl ester with a carboxylic acid.

Table 1: Comparative Stability under Various Stress Conditions

| Condition | Methyl 1-Boc-azetidine-3-carboxylate | Ethyl 1-Boc-azetidine-3-carboxylate | Methyl 1-Boc-pyrrolidine-3-carboxylate | 1-Boc-azetidine-3-carboxylic acid | Primary Degradation Pathway |
|---|--------------------------------------|-------------------------------------|--|-----------------------------------|---|
| Acidic (e.g., 0.1 M HCl) | Low | Low | Moderate | Low | Azetidine ring opening, Boc group cleavage[3] [4] |
| Basic (e.g., 0.1 M NaOH) | Low | Low | Low | High | Methyl/Ethyl ester hydrolysis[5] |
| Oxidative (e.g., 3% H ₂ O ₂) | Moderate | Moderate | Moderate | Moderate | Oxidation of the azetidine ring |
| Thermal (e.g., 80°C) | Moderate | Moderate | High | Moderate | Boc group cleavage, potential decarboxylation[6] |
| Photolytic (UV/Vis light) | High | High | High | High | Generally stable unless specific chromophores are present |

Interpretation of Stability Data:

- Acidic Conditions: The strained azetidine ring is susceptible to acid-catalyzed ring-opening. [3] The Boc protecting group is also readily cleaved under acidic conditions.[4] The pyrrolidine analogue exhibits greater stability due to its lower ring strain.[7]

- **Basic Conditions:** The methyl and ethyl esters are prone to base-catalyzed hydrolysis to the corresponding carboxylic acid. 1-Boc-azetidine-3-carboxylic acid, lacking the ester, is stable under these conditions.
- **Oxidative Conditions:** While generally stable, the nitrogen in the azetidine ring can be susceptible to oxidation.
- **Thermal Stress:** The Boc group is known to be thermally labile, and high temperatures can lead to its removal.[6] For the carboxylic acid, there is also a risk of decarboxylation at elevated temperatures.
- **Photolytic Stress:** These compounds are generally stable to light unless other chromophores are present in the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of **Methyl 1-Boc-azetidine-3-carboxylate** and its alternatives.

1. Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[8]

- **Objective:** To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
- **Materials:**
 - Test compound (e.g., **Methyl 1-Boc-azetidine-3-carboxylate**)
 - Solvents: Acetonitrile, Methanol, Water (HPLC grade)
 - Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂
 - HPLC system with UV detector
 - pH meter

- Forced degradation chamber (for thermal and photolytic studies)
- Procedure:
 - Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
 - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
 - Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
 - Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
 - Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at various time points.
 - Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze samples at various time points.
 - Analysis: Analyze all samples by a validated stability-indicating HPLC method.

2. Stability-Indicating HPLC Method

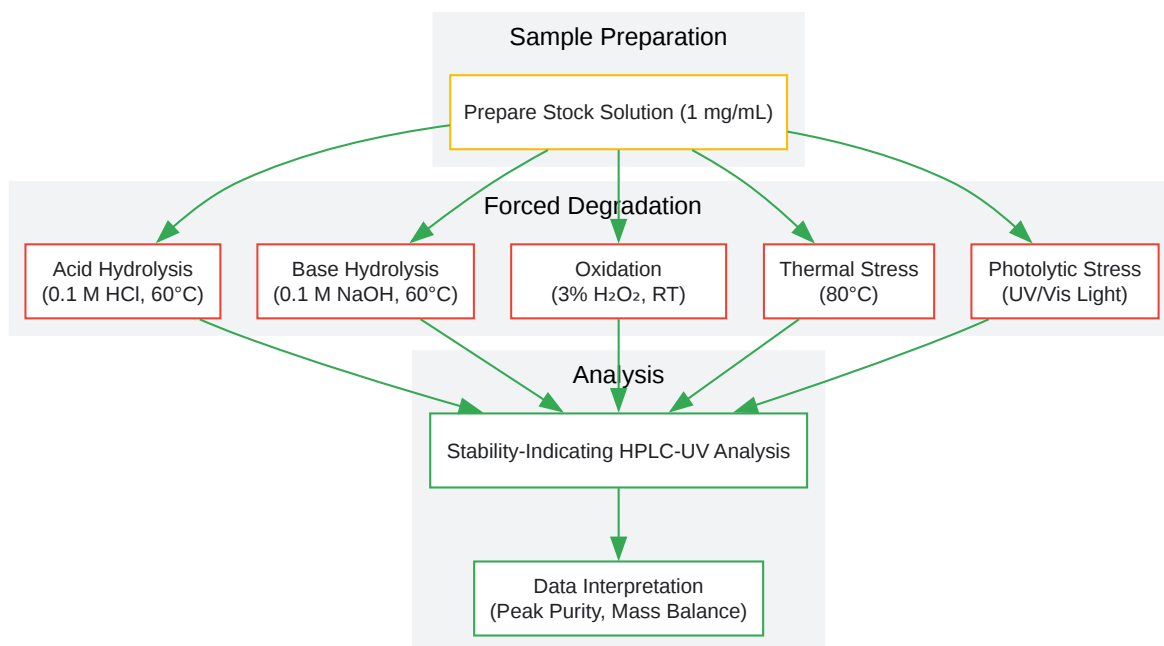
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.^[1]

- Objective: To develop an HPLC method capable of resolving the active pharmaceutical ingredient (API) from all potential degradation products.
- Instrumentation: HPLC with a UV detector.

- Typical Method Parameters:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m)
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: Determined by the UV spectrum of the compound (typically around 210-220 nm for this class of compounds).
 - Column Temperature: 30°C
 - Injection Volume: 10 μ L
- Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[\[9\]](#)

Visualizations

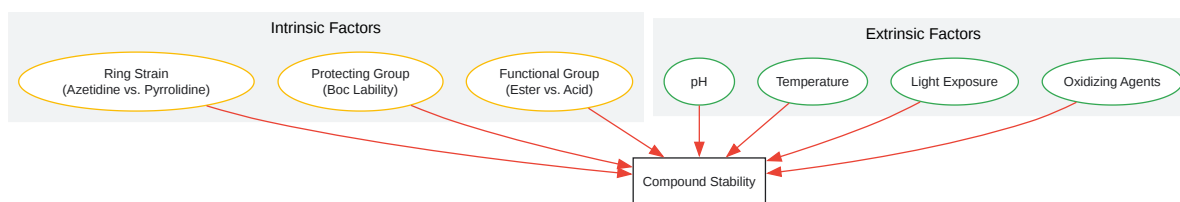
Experimental Workflow for Stability Assessment



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Caption: Workflow for Forced Degradation Study.

Factors Influencing Stability

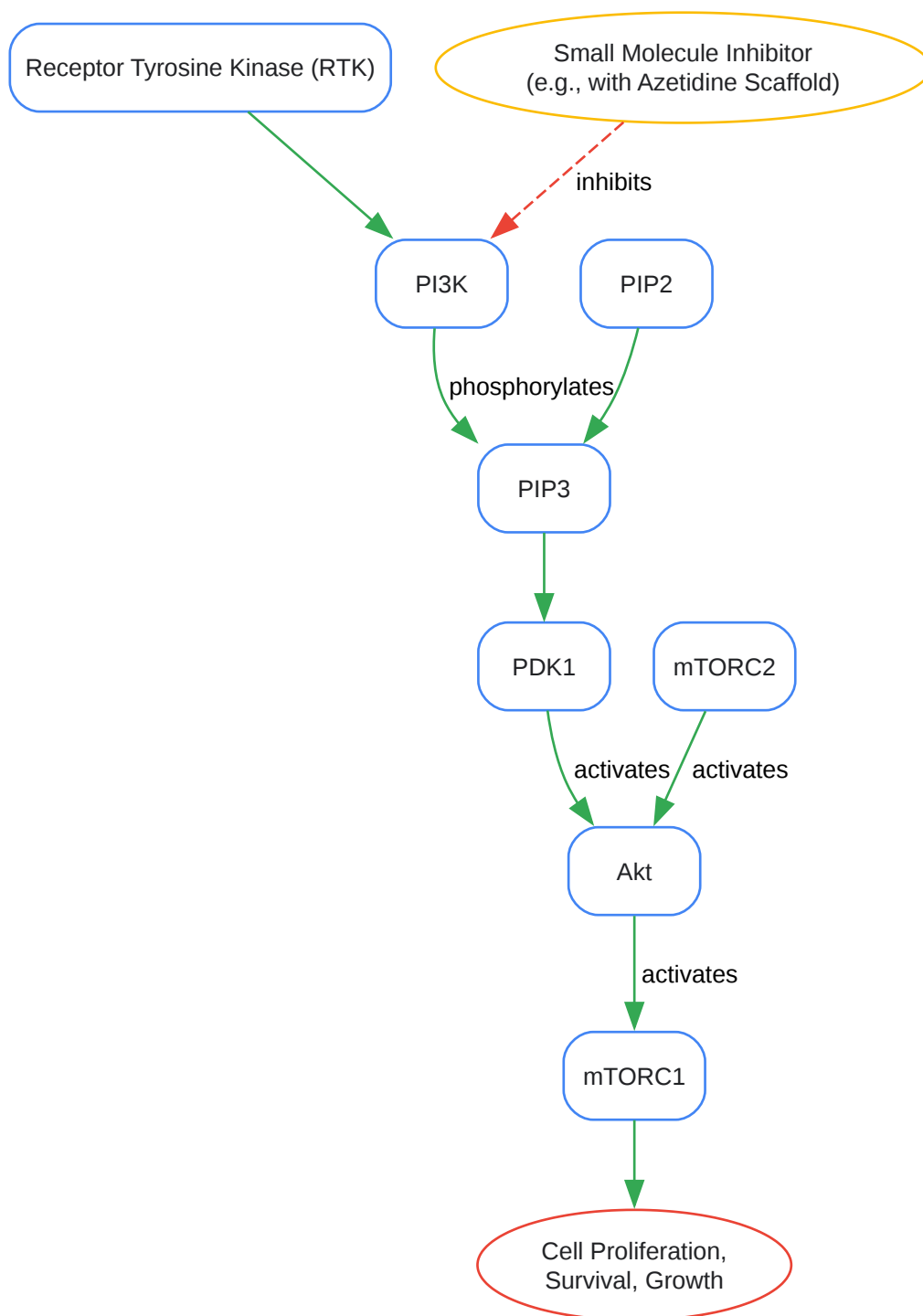


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Caption: Key Factors Affecting Compound Stability.

Signaling Pathway Example: PI3K/Akt/mTOR

Many small molecule inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, incorporate heterocyclic scaffolds like azetidine. The stability of these scaffolds is crucial for the inhibitor's efficacy and pharmacokinetic profile.



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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

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